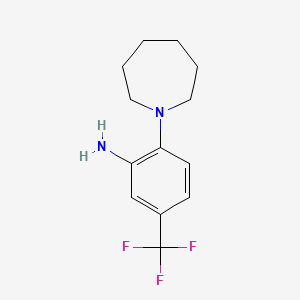

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline

Übersicht

Beschreibung

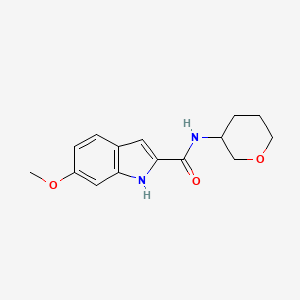

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H17F3N2. It has a molecular weight of 258.29 .

Molecular Structure Analysis

The molecular structure of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline consists of a seven-membered azepane ring attached to an aniline group with a trifluoromethyl group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline, such as its boiling point, melting point, and density, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline has been utilized in various organic synthesis processes. A study by Wu et al. (2021) demonstrated its use as a monodentate transient directing group to assist in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, Dolfen et al. (2014) reported its role in the selective synthesis of functionalized trifluoromethylated azaheterocycles (Dolfen et al., 2014).

Utility in Heterocyclic Compound Synthesis

This compound has been instrumental in the construction of heterocyclic compounds. Zheng et al. (2014) explored its use in the synthesis of azepino[5,4,3-cd]indoles from 2-alkynylanilines, using a dearomatization strategy and palladium-catalyzed domino heterocyclization/Heck reaction (Zheng et al., 2014).

Involvement in Crystal Structure Analysis

The compound's derivatives have been used in crystal structure analysis. Slyvka et al. (2019) synthesized a derivative from 2-(trifluoromethyl)aniline, which was used in the study of crystal structures, revealing insights into molecular interactions and packing (Slyvka et al., 2019).

Role in Ionic Liquid Synthesis

Belhocine et al. (2011) utilized azepane, a related compound, to synthesize a new family of room temperature ionic liquids, highlighting its potential in enhancing the sustainability of industrial processes (Belhocine et al., 2011).

Applications in Medicinal Chemistry

The compound has found applications in medicinal chemistry as well. Breitenlechner et al. (2004) designed novel azepane derivatives as PKB inhibitors, showcasing its potential in drug development (Breitenlechner et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)10-5-6-12(11(17)9-10)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWMLICXQMNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)